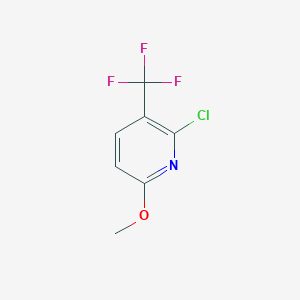

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is an organic compound belonging to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 6-methoxy-3-(trifluoromethyl)pyridine using chlorine gas under controlled conditions . Another approach is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production of this compound often employs a stepwise liquid-phase or vapor-phase synthesis. The choice of method depends on the desired yield and purity of the final product. The vapor-phase method is advantageous for large-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, often under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine has been explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic effects. For instance:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their efficacy in agricultural applications. For example:

- Herbicide Development : Compounds derived from this compound have been shown to exhibit selective herbicidal activity against specific weeds, thus contributing to more sustainable agricultural practices .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Various derivatives under study |

| Agrochemicals | Herbicides and pesticides | Fluazifop-p-butyl |

| Chemical Synthesis | Intermediate for other complex molecules | Synthesis of pyridine derivatives |

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the antiproliferative effects of a series of pyridine derivatives, including those based on this compound. The results showed significant inhibition of cell growth in A549 and HCT-116 cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Agricultural Applications

Research into the herbicidal properties of compounds derived from this compound demonstrated effective control over specific weed species without harming crops. This study highlights the importance of such compounds in developing environmentally friendly agricultural solutions .

Mechanism of Action

The mechanism by which 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in both agrochemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.

2-Chloro-5-(trifluoromethyl)pyridine: Known for its use in the synthesis of fluazifop, a herbicide.

Uniqueness

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other trifluoromethylpyridine derivatives and contributes to its specific applications .

Biological Activity

2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₇H₅ClF₃N

- CAS Number : 136353-03-2

- Molecular Weight : 201.57 g/mol

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The compound exhibits potent inhibitory activity against EGFR-TK, with IC50 values reported as low as 0.034 μM for some derivatives. This inhibition leads to downstream effects on critical signaling pathways such as:

- PI3K/Akt Pathway : Involved in cell survival and proliferation.

- Ras/Raf/MEK/ERK Pathway : Critical for cell division and differentiation.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. Its ability to inhibit EGFR-TK results in reduced cell proliferation and increased apoptosis in cancer cells. This compound has been explored for its efficacy against various cancer types, showing promise in preclinical studies.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial and fungal strains. For instance, studies have shown complete inhibition of growth for specific pathogens when exposed to concentrations as low as 100 ppm . This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It shows promise in modulating the activity of specific kinases, which could be beneficial in treating diseases associated with kinase dysregulation .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics. Its metabolic stability and low toxicity profiles make it a candidate for further development in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.034 | EGFR-TK Inhibition, Anticancer |

| Pyrazolo[3,4-d]pyrimidine Derivatives | Structure | Varies | Anticancer, Antimicrobial |

| Trichloromethyl Pyridines | Structure | Varies | Insecticidal, Herbicidal |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant reductions in cell viability at concentrations correlating with EGFR-TK inhibition.

- Antimicrobial Testing : Laboratory tests showed that formulations containing this compound effectively inhibited the growth of resistant bacterial strains, indicating its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group introduction. A key method starts with a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine), which undergoes methoxylation via nucleophilic substitution using sodium methoxide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 80–100°C . Yield optimization requires precise control of stoichiometry, solvent choice (DMSO enhances nucleophilicity), and reaction time (3–24 hours). Competing side reactions, such as over-halogenation, are minimized by slow reagent addition and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical.

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ -60 to -65 ppm, while the methoxy group (-OCH₃) influences splitting patterns in adjacent protons .

- ¹H NMR : The pyridine ring protons (H-4 and H-5) show distinct coupling constants (J ≈ 5–8 Hz), with deshielding effects from the electron-withdrawing -CF₃ group .

- HRMS : The molecular ion [M+H]⁺ should match the exact mass (e.g., 225.02 Da for C₈H₆ClF₃NO), with fragmentation patterns confirming substituent positions .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The -CF₃ group is a strong electron-withdrawing substituent, activating the pyridine ring at the meta and para positions for NAS. For example, the chloro substituent at C-2 becomes a reactive site for displacement by amines or alkoxides. However, steric hindrance from -CF₃ at C-3 can reduce reaction rates, necessitating elevated temperatures (100–120°C) or microwave-assisted synthesis to achieve acceptable conversions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Regioselective functionalization requires directing groups and catalysts:

- Palladium Catalysis : Suzuki-Miyaura coupling at C-4 (less hindered) using aryl boronic acids and Pd(PPh₃)₄ in toluene/water mixtures (80°C, 12 hours) .

- Directed Lithiation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate C-4 selectively, followed by electrophilic quenching (e.g., CO₂ for carboxylation) .

- Protecting Groups : Temporary protection of -OCH₃ with SEM (Trimethylsilylethoxymethyl) enhances selectivity at C-2 .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Discrepancies often arise from:

- Impurity in Starting Materials : Use HPLC-pure precursors to avoid side reactions (e.g., trace moisture causing hydrolysis of -CF₃) .

- Catalyst Variability : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to optimize turnover numbers .

- Analytical Artifacts : Validate byproduct structures via 2D NMR (HSQC, HMBC) to distinguish regioisomers .

Q. What computational methods aid in predicting the compound’s reactivity or binding affinity in drug discovery?

- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set models transition states for NAS reactions, predicting activation energies (±2 kcal/mol accuracy) .

- Molecular Docking : AutoDock Vina evaluates interactions with biological targets (e.g., kinase enzymes), highlighting the role of -CF₃ in hydrophobic binding pockets .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in synthesized batches?

Properties

IUPAC Name |

2-chloro-6-methoxy-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-5-3-2-4(6(8)12-5)7(9,10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZIQSBRKKMUKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.